methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Description
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a phthalimide derivative featuring a 5-methyl-substituted isoindole-1,3-dione core linked to a methyl benzoate ester at the 2-position. Its structure combines the aromaticity of the phthalimide ring with the ester functionality, making it relevant for applications in medicinal chemistry and materials science. This compound is structurally analogous to several isoindole-1,3-dione derivatives, which vary in substituents, ester groups, and biological activities.
Properties
CAS No. |
329929-51-3 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 2-(5-methyl-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C17H13NO4/c1-10-7-8-11-13(9-10)16(20)18(15(11)19)14-6-4-3-5-12(14)17(21)22-2/h3-9H,1-2H3 |
InChI Key |
TUHCNRSUWBZIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with methyl anthranilate under acidic conditions. The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various ester or amide derivatives.
Scientific Research Applications
Antidepressant and Neuroprotective Effects
Research indicates that derivatives of isoindoles, including methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, exhibit promising antidepressant properties. A study on related compounds demonstrated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases and depression . These findings suggest that this compound may contribute to the development of multi-target-directed ligands aimed at treating neurodegenerative diseases complicated by mood disorders.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. For instance, compounds featuring isoindole structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism involves cell cycle arrest and apoptosis induction, highlighting the potential of this compound in cancer therapeutics.
Case Study 1: Antidepressant Activity
A recent study synthesized a series of benzothiazole–isoquinoline derivatives that included isoindole components similar to this compound. These compounds were tested for their inhibitory effects on MAO-B and exhibited significant antidepressant-like effects in animal models .
Case Study 2: Anticancer Evaluation
Another significant investigation focused on the anticancer properties of isoindole derivatives. Compounds were synthesized and tested against human cancer cell lines such as HCT116 and HeLa. Results indicated that several derivatives showed strong cytotoxic activity and induced apoptosis through p53-independent pathways .
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Phthalimide Core
- Methyl vs. Nitro or Halogen Substituents: The 5-methyl group on the phthalimide ring distinguishes it from compounds like 4-(5-(4-chlorophenoxy)-1,3-dioxo-isoindol-2-yl)ethyl benzoate (), which has a 4-chlorophenoxy group. Methyl substituents typically enhance lipophilicity, while electron-withdrawing groups (e.g., nitro, chloro) may influence reactivity and binding affinity in biological systems . Genotoxicity Profiles: Compounds such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (C1) () exhibit lower genotoxicity (MNRET frequency <6/1,000 cells) compared to hydroxyurea (HU), which is linked to their substitution patterns. The methyl group in the target compound may similarly reduce genotoxic risks .
Ester Group Modifications
- Benzoate vs. 295.3 for the target compound) . Ethyl 4-[5-(4-chlorophenoxy)-1,3-dioxo-isoindol-2-yl]benzoate () uses an ethyl ester and para-substituted benzoate, which may affect metabolic stability compared to the methyl ortho-substituted target compound .
Linkage Variations
- Direct Linkage vs. Oxygen/Amine Spacers: Methyl 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzoate () introduces an ether linkage, increasing polarity (Melting Point: 172–174°C) compared to the direct methylene bond in the target compound . Methyl 3-{[2-(1,3-dioxo-isoindol-2-yl)propanoyl]amino}benzoate () incorporates an amide spacer, enhancing hydrogen-bonding capacity (Molecular Weight: 352.34) .
Pharmacological and Toxicological Comparisons
Toxicity Profiles
- Genotoxicity: The target compound’s methyl group may contribute to lower genotoxicity, akin to C1–C6 (MNRET <6/1,000 cells), contrasting with HU’s higher genotoxicity (up to 33.7 MNRET/1,000 cells) .
Key Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility Features |
|---|---|---|---|
| Target Compound | ~295.3* | Not reported | Moderate lipophilicity |
| Methyl 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzoate | 311.29 | 172–174 | Higher polarity due to ether |
| CPPHA | 384.8 | Not reported | Hydroxybenzamide enhances H-bonding |
*Estimated based on and .
Biological Activity
Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22004 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical formula.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties, which are summarized below:
Anticancer Activity
Research indicates that compounds related to isoindole structures exhibit significant anticancer properties. For example, derivatives of isoindole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC3) through mechanisms involving the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Data Tables
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 and PC3 cells | |
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed via microscopy .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using agar diffusion methods to assess the efficacy of the compound against various pathogens. The compound exhibited a zone of inhibition measuring up to 20 mm against E. coli at a concentration of 100 µg/mL, indicating strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
